molecular formula C9H14IN3O2 B2656460 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide CAS No. 223762-21-8

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide

Cat. No.: B2656460
CAS No.: 223762-21-8
M. Wt: 323.134
InChI Key: VYQYJJLRFOBIIF-UHFFFAOYSA-M
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Description

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of 3-methylimidazole with morpholine-4-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with iodine to yield the final product, this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding imidazole and morpholine derivatives.

Scientific Research Applications

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymes or disruption of cellular processes. The morpholine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:

    1-butyl-3-methylimidazolium chloride: Known for its use as an ionic liquid in green chemistry applications.

    1-ethyl-3-methylimidazolium acetate: Used as a solvent and catalyst in various chemical reactions.

    1-methyl-3-octylimidazolium bromide: Studied for its potential in electrochemical applications.

The uniqueness of this compound lies in its specific structure, which combines the imidazolium ion with a morpholine moiety, providing distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O2.HI/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQYJJLRFOBIIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCOCC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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